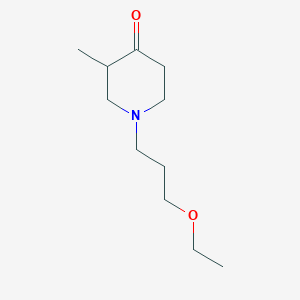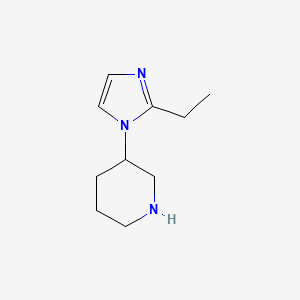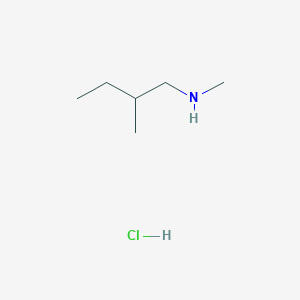
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one
Descripción general
Descripción
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one, also known as 1-EPPM, is a synthetic compound that has recently been gaining attention for its potential uses in scientific research. It is a derivative of piperidine, which is a cyclic amine that is found in many natural products, and it is found in a variety of pharmaceuticals and other compounds. 1-EPPM is a relatively new compound, and its properties and potential uses are still being explored. In
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Potential
Research has demonstrated the synthesis of novel piperidin-4-one oxime esters with significant antioxidant and antimicrobial activities. These compounds were synthesized through a series of reactions starting from basic piperidin-4-one derivatives, showcasing their potential in medicinal chemistry for developing new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).
Structural and Conformational Studies
The crystal structures of certain piperidin-4-one derivatives have been analyzed to understand their conformational dynamics and structural characteristics. This research provides insights into the molecular configuration of these compounds, which is crucial for their application in drug design and material science (Raghuvarman et al., 2014).
NMR Spectroscopy Insights
NMR spectroscopy has been utilized to study the conformational aspects of piperidin-4-one betaine derivatives. This research offers valuable information on the structural preferences of these molecules, which could inform their functional applications in chemical synthesis and pharmacology (Dega-Szafran et al., 2006).
Application in Aminocarbonylation Reactions
Piperidines possessing ester functionality, including derivatives of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This application is significant for the synthesis of complex organic compounds, demonstrating the versatility of piperidin-4-one derivatives in organic synthesis (Takács et al., 2014).
Molecular Docking and Antitumor Activity
A study focusing on the synthesis and characterization of a specific compound showcased its potential antitumor activity through molecular docking and experimental analysis. This indicates the broader applicability of piperidin-4-one derivatives in the development of new antitumor agents (Zhou et al., 2021).
Propiedades
IUPAC Name |
1-(3-ethoxypropyl)-3-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-8-4-6-12-7-5-11(13)10(2)9-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYQCFRBHQMJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CCC(=O)C(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)
![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)
![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)




